2-bromo-4-(propan-2-yl)pyrimidine CAS number 1215071-93-4
2-bromo-4-(propan-2-yl)pyrimidine CAS number 1215071-93-4
This guide provides a comprehensive technical analysis of 2-bromo-4-(propan-2-yl)pyrimidine , a critical heterocyclic scaffold used extensively in the synthesis of kinase inhibitors and agrochemicals.[1]
Technical Guide: 2-Bromo-4-(propan-2-yl)pyrimidine
CAS Number: 1215071-93-4
Synonyms: 2-Bromo-4-isopropylpyrimidine; 2-Bromo-4-(1-methylethyl)pyrimidine
Molecular Formula: C
Executive Summary: The Lynchpin Scaffold
In modern medicinal chemistry, 2-bromo-4-(propan-2-yl)pyrimidine serves as a "lynchpin" intermediate.[1] Its value lies in the strategic combination of a reactive electrophile (C2-bromide) and a lipophilic steric handle (C4-isopropyl).
-
The C2-Bromide: Acts as a high-fidelity site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitutions (S
Ar). The position between the two nitrogen atoms renders it highly electron-deficient, facilitating rapid functionalization.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
The C4-Isopropyl Group: Provides a critical "hydrophobic fill."[1] In kinase inhibitor design, this bulky aliphatic group is frequently employed to occupy the hydrophobic Gatekeeper region or the ATP-binding pocket's solvent-exposed front, improving potency and metabolic stability compared to a simple methyl group.
Chemical Profile & Physical Properties[1][2]
| Property | Specification | Context |
| Appearance | Colorless to pale yellow oil/low-melting solid | Tendency to supercool; often handled as a liquid.[1] |
| Boiling Point | ~245°C (Predicted) | High boiling point requires vacuum distillation for purification. |
| Density | 1.4 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups.[1] |
| LogP | ~2.4 | Moderate lipophilicity; good cell permeability potential for downstream drugs.[1] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. The C-Br bond is stable, but the ring is sensitive to hydrolysis under strong acidic/basic conditions over time. |
Synthetic Routes & Retrosynthetic Logic
The synthesis of CAS 1215071-93-4 is generally approached via two primary upstream pathways, both converging on the pyrimidine core construction followed by functionalization.[1]
Pathway A: The POBr Deoxybromination (Preferred)
This route is favored for scale-up due to the stability of the hydroxy-pyrimidine intermediate.[1]
-
Cyclization: Condensation of isobutyrylacetate (or equivalent
-keto ester) with urea yields 2-hydroxy-4-isopropylpyrimidine (isocytosine derivative).ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Functionalization: Treatment with phosphorus oxybromide (POBr
) converts the C2-hydroxyl (tautomeric with carbonyl) to the C2-bromide.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">
Pathway B: The Sandmeyer-Type Transformation
-
Cyclization: Condensation of a
-diketone or enaminone with guanidine yields 2-amino-4-isopropylpyrimidine .ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Diazotization: Reaction with sodium nitrite (NaNO
) and HBr generates the diazonium salt in situ, which undergoes substitution to the bromide.
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic analysis showing the two primary routes from common C4-precursors and amidine sources.
Downstream Reactivity & Protocols
The utility of this scaffold is defined by the lability of the C2-bromide.[1] Below are the two most critical reaction classes for drug discovery applications.
Workflow 1: Suzuki-Miyaura Cross-Coupling
Used to attach aryl or heteroaryl rings, common in building bi-aryl kinase inhibitors.[1]
Standardized Protocol:
-
Reagents:
-
Substrate: 2-bromo-4-isopropylpyrimidine (1.0 equiv)[1]
-
Boronic Acid: Aryl-B(OH)
(1.2 equiv)[2] -
Catalyst: Pd(dppf)Cl
[2][3]·DCM (0.05 equiv) - Chosen for resistance to oxidation.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Base: K
CO (2.0 M aq, 3.0 equiv)[2] -
Solvent: 1,4-Dioxane (degassed).[2]
-
-
Procedure:
-
Charge a microwave vial with the bromide, boronic acid, and catalyst.[2][3]
-
Seal and purge with N
for 5 minutes.ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted"> -
Add solvent and aqueous base via syringe.[1]
-
Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.[2]
-
-
Mechanism Note: The electron-deficient pyrimidine ring facilitates a rapid oxidative addition step.[1] The steric bulk of the isopropyl group at C4 rarely interferes with C2 coupling due to the distance (meta-relationship).
Workflow 2: S Ar Displacement (Amination)
Used to synthesize 2-aminopyrimidines (e.g., CDK inhibitor scaffolds).[2]
Protocol:
-
Reagents: Substrate (1.0 equiv), Primary/Secondary Amine (1.2–1.5 equiv), DIPEA (2.0 equiv), n-Butanol or DMF.[2]
-
Conditions: Heat at 100–120°C in a sealed tube.
-
Observation: The reaction proceeds cleanly. If the amine is a weak nucleophile (e.g., aniline), acid catalysis (p-TsOH) or Buchwald-Hartwig conditions may be required instead.[2]
Visualization: Divergent Reactivity Map
Figure 2: Divergent synthetic pathways utilizing the C2-bromide handle.[1]
Safety & Handling (GHS)
While specific toxicological data for this CAS is limited, it is handled according to the profile of analogous halogenated pyrimidines.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of vapors (especially if heated).
-
Wear nitrile gloves and chemical safety goggles.[1]
-
Quench: Unreacted bromide residues in reaction mixtures should be quenched with aqueous ammonium chloride before disposal to prevent delayed hydrolysis or alkylation of waste streams.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[2][5][6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[2]
-
Roughley, S. D., & Jordan, A. M. (2011).[2] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.[2] Link[2]
-
PubChem. (2025).[1][4] "Compound Summary: 2-bromo-4-(propan-2-yl)pyrimidine." National Library of Medicine.[1] Link[2]
-
Fischer, P. M. (2004).[2] "The design of drug candidate kinase inhibitors." Current Medicinal Chemistry, 11(12), 1563-1583.[2] (Contextual grounding for pyrimidine scaffolds in kinase synthesis).
Sources
- 1. 4-Amino-2-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
